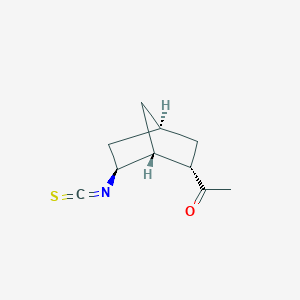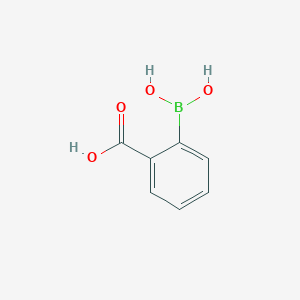
2-Carboxyphenylboronic acid
Descripción general
Descripción
2-Carboxyphenylboronic acid is used in studies on a new class of carbohydrate-binding boronic acids called the boronophthalide . It is a sugar-binding boronic acid that is soluble and capable of complexing glycosides in neutral water .
Synthesis Analysis
A practical synthesis of 2-carboxyphenylboronic from 2-tolylboronic acid and aqueous potassium permanganate under mild conditions has been reported .
Chemical Reactions Analysis
2-Carboxyphenylboronic acid has been used in the racemization of a range of enantiomerically pure secondary and tertiary alcohols . The process is postulated to proceed via reversible Brønsted acid-catalyzed C–O bond cleavage through an achiral carbocation intermediate .
Physical And Chemical Properties Analysis
2-Carboxyphenylboronic acid is a white powder . It is soluble and capable of complexing glycosides in neutral water .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
2-Carboxyphenylboronic acid has been utilized in the synthesis of biaryl-2-carboxylic acids using Suzuki coupling reactions. This process involves coupling the compound with aryl bromides containing electron-withdrawing groups (Tao, Goel, Singh, & Boykin, 2002).
Racemization of Alcohols
The compound also plays a role in the racemization of secondary and tertiary alcohols. It works alongside oxalic acid in a solvent for the racemization process, occurring via reversible Brønsted acid-catalyzed C–O bond cleavage (Boyce, Musolino, Yang, Smith, & Taylor, 2022).
Corrosion Inhibition
Carboxyphenylboronic acid has been found effective as a corrosion inhibitor for steel in environments containing carbon dioxide. It forms a protective barrier on the steel surface, mitigating corrosion by promoting the distribution of minor anodes (Nam, Bui, Mathesh, Tan, & Forsyth, 2013).
Crystal Structure Studies
The solid-state structures of 4-carboxyphenylboronic acid and its hydrates have been studied, revealing different conformations and interactions between functional groups in various crystallized forms (SeethaLekshmi & Pedireddi, 2007).
Fluorescence Sensing
4-Carboxyphenylboronic acid has been used to prepare fluorescent carbon quantum dots, serving as a highly selective and sensitive sensor for benzo[a]pyrene in water. The sensor operates on the principle of hydrophobic interaction and static quenching (Sun et al., 2021).
Tumor Targeting in Drug Delivery
Phenylboronic acid-decorated nanoparticles, including derivatives like 3-carboxyphenylboronic acid, have been developed for tumor-targeted drug delivery. These nanoparticles show enhanced tumor accumulation and antitumor activity (Wang, Wei, Cheng, Wang, & Tang, 2016).
Lanthanide-Based Complexes
2-Carboxyphenylboronic acid reacts with lanthanide chlorides to form complexes with potential applications in magnetism and luminescence. These complexes exhibit unique structural and functional properties (Abdallah et al., 2020).
Diagnostic and Therapeutic Applications
The unique chemistry of phenylboronic acid, including its derivatives, is exploited in diagnostic and therapeutic applications, particularly in the formation of reversible complexes with polyols such as sugar and diol (Lan & Guo, 2019).
Safety And Hazards
Direcciones Futuras
Phenylboronic acid derivatives, including 2-Carboxyphenylboronic acid, have exhibited considerable potentials in drug discovery, chemical biology, organic chemistry, and material sciences . They have been extensively studied as ligands for affinity chromatography for the purification of polyol compounds, including ribonucleic acid (RNA) . Optical and electrical chemosensing applications, such as those focusing on glucose detection, were the next research trend to emerge . Boronic acid compounds are compatible with human physiology, as exemplified by the fact that some of them have been used as chemotherapeutic agents and in other therapies .
Propiedades
IUPAC Name |
2-boronobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNPRVWFJOSGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370068 | |
| Record name | 2-Carboxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carboxyphenylboronic acid | |
CAS RN |
149105-19-1 | |
| Record name | 2-Carboxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dihydroxyboranyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



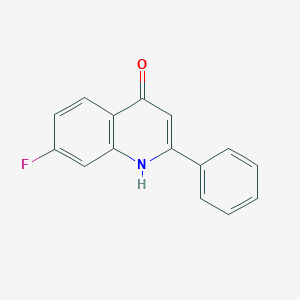
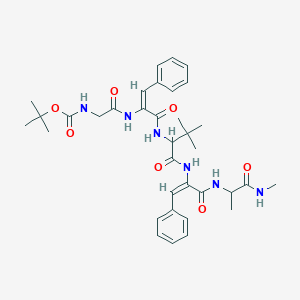
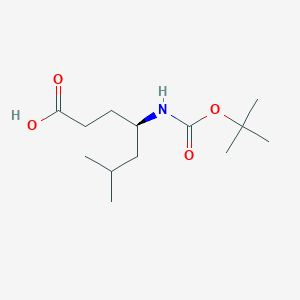
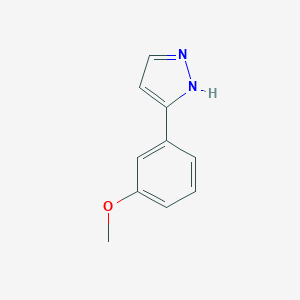
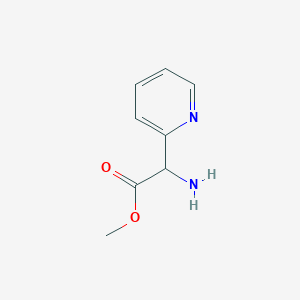
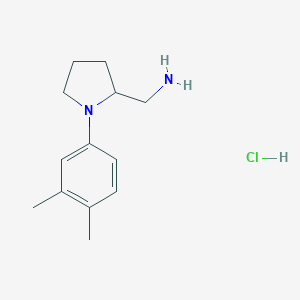
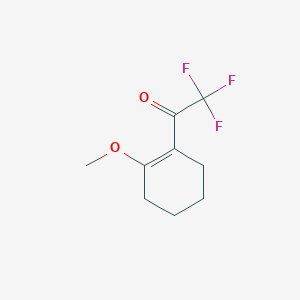
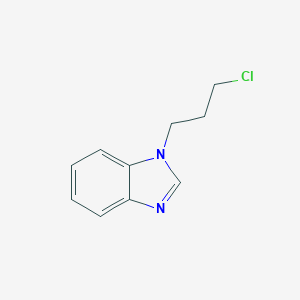
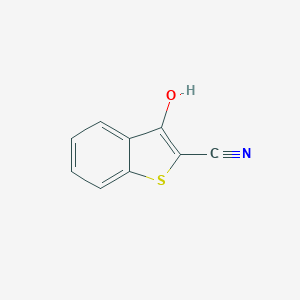

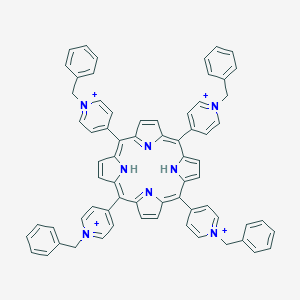
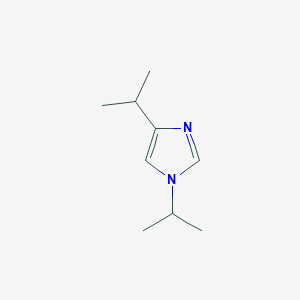
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)
